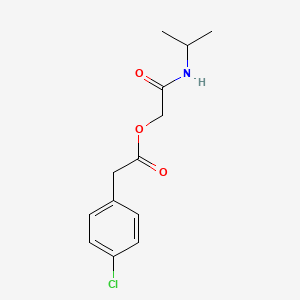

2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate

CAS No.: 1794741-48-2

Cat. No.: VC4970274

Molecular Formula: C13H16ClNO3

Molecular Weight: 269.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1794741-48-2 |

|---|---|

| Molecular Formula | C13H16ClNO3 |

| Molecular Weight | 269.73 |

| IUPAC Name | [2-oxo-2-(propan-2-ylamino)ethyl] 2-(4-chlorophenyl)acetate |

| Standard InChI | InChI=1S/C13H16ClNO3/c1-9(2)15-12(16)8-18-13(17)7-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16) |

| Standard InChI Key | VIZATKYIZFMAMT-UHFFFAOYSA-N |

| SMILES | CC(C)NC(=O)COC(=O)CC1=CC=C(C=C1)Cl |

Introduction

2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate is an organic compound belonging to the class of esters. It features an ester functional group, an isopropylamino group, and a 4-chlorophenyl group, which impart distinct chemical and physical properties. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential applications in drug development and as a building block for synthesizing more complex molecules.

Synthesis Methods

The synthesis of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate can be achieved through esterification reactions. A common method involves the reaction of 2-(4-chlorophenyl)acetic acid with 2-(isopropylamino)-2-oxoethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the desired ester product.

Industrial Production

In industrial settings, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors allow for precise control of reaction parameters like temperature, pressure, and reactant concentrations. Purification steps such as distillation or recrystallization are used to obtain the compound in high purity.

Chemical Reactions

2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate can undergo various chemical reactions:

-

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

-

Reduction: Reduction reactions can convert the ester group to an alcohol.

-

Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the 4-chlorophenyl group with other substituents.

Chemistry

-

Building Block: Used as a precursor for synthesizing more complex organic molecules.

Biology

-

Biological Activities: Investigated for potential antimicrobial and anti-inflammatory properties.

Medicine

-

Drug Development: Explored for its potential use in designing new

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume